REACTION_CXSMILES
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[O:1]=[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)[C:3]([O:5]CC)=O.[NH2:19][CH2:20][CH:21]([OH:23])[CH3:22]>C(O)C>[OH:23][CH:21]([CH3:22])[CH2:20][NH:19][C:3](=[O:5])[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:10]=1)=[O:1]
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Name
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|
Quantity
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8.04 g
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Type
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reactant
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Smiles
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O=C(C(=O)OCC)NC1=CC(=CC=C1)C(F)(F)F
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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2.32 g
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Type
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reactant
|
Smiles
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NCC(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 90 minutes
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Duration
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90 min
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
was evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
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OC(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |